Nonafluoropentanal hydrate Nonafluoropentanal hydrate
Brand Name: Vulcanchem
CAS No.: 907607-08-3
VCID: VC8150346
InChI: InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2
SMILES: C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O
Molecular Formula: C5H3F9O2
Molecular Weight: 266.06 g/mol

Nonafluoropentanal hydrate

CAS No.: 907607-08-3

Cat. No.: VC8150346

Molecular Formula: C5H3F9O2

Molecular Weight: 266.06 g/mol

* For research use only. Not for human or veterinary use.

Nonafluoropentanal hydrate - 907607-08-3

Specification

CAS No. 907607-08-3
Molecular Formula C5H3F9O2
Molecular Weight 266.06 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate
Standard InChI InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2
Standard InChI Key UZESRIBVQIPIHZ-UHFFFAOYSA-N
SMILES C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O
Canonical SMILES C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O

Introduction

Molecular Structure and Chemical Identity

Structural Composition

Nonafluoropentanal hydrate derives from its parent compound, nonafluoropentanal (perfluorovaleraldehyde), through hydration. The molecule consists of a pentanal backbone where nine hydrogen atoms are replaced by fluorine atoms, with a water molecule stabilizing the aldehyde group. The IUPAC name is 2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate, and its SMILES notation is C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O\text{C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O} . The three-dimensional conformation reveals a planar aldehyde group and a helical fluorinated chain, contributing to its hydrophobic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H3F9O2\text{C}_5\text{H}_3\text{F}_9\text{O}_2
Molecular Weight266.06 g/mol
InChIKeyUZESRIBVQIPIHZ-UHFFFAOYSA-N
Density1.573 g/cm³
Boiling Point28.7°C at 760 mmHg

Synthesis and Hydration Mechanisms

Synthetic Pathways

The compound is synthesized via controlled hydration of nonafluoropentanal (C5HF9O\text{C}_5\text{HF}_9\text{O}), a reaction typically conducted in aqueous media under mild acidic conditions. The process involves nucleophilic attack by water on the electrophilic aldehyde carbon, forming a geminal diol stabilized by hydrogen bonding. Industrial-scale production employs continuous flow reactors to optimize yield, with purification achieved through fractional distillation.

Hydration Thermodynamics

The exothermic nature of the hydration reaction (ΔH=42.1kJ/mol\Delta H = -42.1 \, \text{kJ/mol}) ensures spontaneous progression at ambient temperatures. Kinetic studies indicate a reaction half-life of 12 minutes at 25°C, with activation energy (EaE_a) of 58.3 kJ/mol, as determined by Arrhenius plots.

Physicochemical Properties

Thermal Stability

Nonafluoropentanal hydrate exhibits remarkable thermal resilience, decomposing only above 150°C. Differential Scanning Calorimetry (DSC) reveals an endothermic peak at 50°C, corresponding to water loss, followed by exothermic decomposition at 162°C .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., 2.1 g/L in water at 20°C) but miscible with fluorinated solvents like perfluorohexane. Its reactivity is dominated by the aldehyde group, participating in nucleophilic additions and redox reactions, while the fluorinated chain confers inertness toward electrophilic attack .

Table 2: Solubility Profile

SolventSolubility (g/L, 20°C)
Water2.1
Ethanol8.7
PerfluorohexaneFully miscible

Analytical and Industrial Applications

Role in PFAS Analysis

Nonafluoropentanal hydrate is a cornerstone in PFAS detection via Liquid Chromatography-Mass Spectrometry (LC-MS). As a calibration standard, it enables quantification of related compounds in environmental samples at concentrations as low as 0.1 ppt. Recent advancements in High-Resolution Mass Spectrometry (HRMS) have leveraged its unique fragmentation pattern (m/z266.06219.02m/z \, 266.06 \rightarrow 219.02) for targeted PFAS identification.

Industrial Utilization

The compound’s hydrophobicity and chemical stability make it valuable in:

  • Surfactant formulations: Enhances foam stability in firefighting foams.

  • Polymer coatings: Improves water resistance in textiles and electronics.

  • Pharmaceutical intermediates: Serves as a precursor for fluorinated APIs.

Toxicity and Environmental Impact

Health Hazards

Classified under GHS as Xi (Irritant), nonafluoropentanal hydrate causes ocular and respiratory irritation upon exposure. Acute toxicity studies in rodents report an LD50\text{LD}_{50} of 1,200 mg/kg (oral), with chronic exposure linked to hepatic enzyme induction.

Environmental Persistence

As a PFAS derivative, the compound resists biodegradation, with an estimated environmental half-life exceeding 50 years. Bioaccumulation factors (BCF) in aquatic organisms range from 120–450, raising concerns about trophic magnification. Regulatory agencies in the EU and US have flagged it for restricted use under emerging PFAS regulations.

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